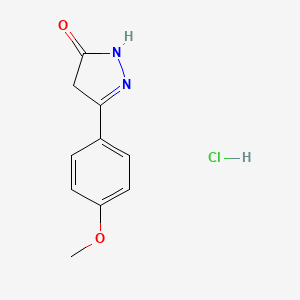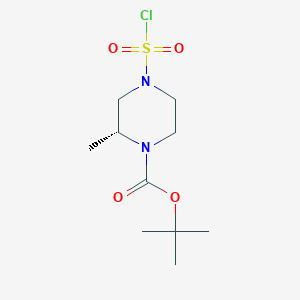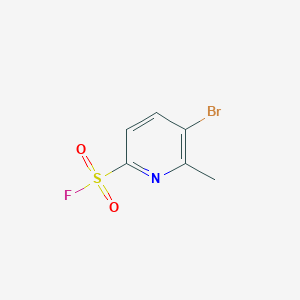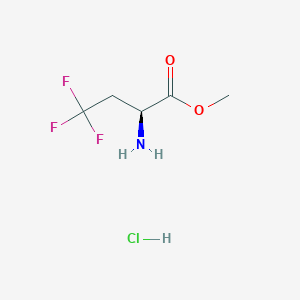![molecular formula C7H14ClNO B6602976 {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2174002-05-0](/img/structure/B6602976.png)
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride, also known as 4-oxaspiro[2.4]heptan-5-ylmethanamine hydrochloride or OAMM, is an organic compound belonging to the class of heterocyclic compounds. It is composed of an oxaspiro[2.4]heptan-5-yl group and a methylamine group linked by a single bond. OAMM is a white crystalline solid with a molecular weight of 130.16 g/mol and a melting point of 94-96°C. OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development.
Wissenschaftliche Forschungsanwendungen
OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development. OAMM is a useful starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. OAMM has also been used in the synthesis of a variety of heterocyclic compounds, such as spirooxindoles, spirooxazolidines, and spirooxazepines. Furthermore, OAMM is used in the synthesis of a range of other compounds, such as alpha-amino acids, peptides, and peptidomimetics.
Wirkmechanismus
The mechanism of action of OAMM is not well understood. However, it is believed that the methylamine group of OAMM can act as a nucleophile, reacting with electrophiles such as carbonyl compounds to form amides. The oxaspiro[2.4]heptan-5-yl group of OAMM can also act as a nucleophile, reacting with electrophiles to form spiro compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of OAMM are not well understood. However, it has been suggested that OAMM may have anti-inflammatory and antifungal properties. Additionally, OAMM has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OAMM in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, OAMM is relatively easy to handle and store. The main limitation of using OAMM in laboratory experiments is its low solubility in water.
Zukünftige Richtungen
The future directions of research involving OAMM include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis, drug discovery, and drug development. Additionally, further research into the mechanism of action of OAMM is needed in order to better understand its potential therapeutic applications. Furthermore, research into the solubility of OAMM in water is needed in order to develop formulations that are more suitable for laboratory experiments. Finally, research into the synthesis of OAMM from alternative starting materials is needed in order to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of OAMM is achieved through a two-step process. In the first step, a reaction between {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanol and hydrochloric acid is carried out in an inert atmosphere. This reaction produces an intermediate product, {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanamine hydrochloride, which is then further reacted with an amine to form OAMM. The second step involves the reaction of the intermediate product with an amine, such as trimethylamine, in an aqueous solution. The reaction produces OAMM as the final product.
Eigenschaften
IUPAC Name |
4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGKTMIJCYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)OC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)







![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
